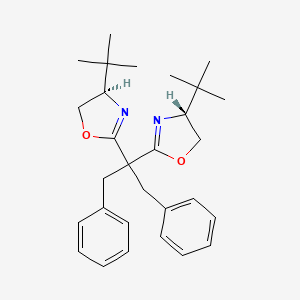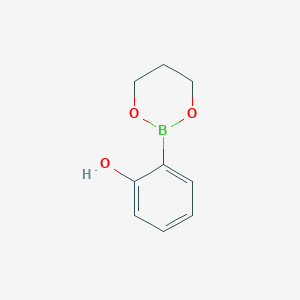
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one
Vue d'ensemble
Description
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one is a chemical compound that features a boron-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one typically involves the reaction of phenylboronic acid with 5,5-dimethyl-1,3,2-dioxaborinane. This reaction proceeds through a condensation mechanism, where the boronic acid reacts with the dioxaborinane to form the desired product .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Common solvents used include N,N-dimethylformamide and dichloromethane, while catalysts like copper(I) iodide and cesium fluoride can be employed to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halides like bromine or iodine can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one involves its role as a boron-containing reagent. In coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds by acting as a Lewis acid, which coordinates with the reactants and stabilizes the transition state. This enhances the efficiency of the reaction and leads to the formation of the desired product .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound is structurally similar but lacks the ethanone group, making it less versatile in certain reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another similar compound, which features a different substituent on the phenyl ring, affecting its reactivity and applications.
Uniqueness
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one is unique due to its specific structure, which combines the boron-containing dioxaborinane with an ethanone group. This combination enhances its reactivity and makes it particularly useful in a wide range of organic synthesis applications .
Propriétés
IUPAC Name |
1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO3/c1-10(15)11-4-6-12(7-5-11)14-16-8-13(2,3)9-17-14/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAROXDHNRSHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3aR,3'aR,8aS,8'aS)-8,8a,8',8'a-Tetrahydro-3aH,3'aH-2,2'-biindeno[1,2-d]oxazole](/img/structure/B8200126.png)









